molecular formula C21H27N3O4S B2847142 N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide CAS No. 897619-21-5

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide

Cat. No. B2847142
CAS RN: 897619-21-5
M. Wt: 417.52
InChI Key: LOMUCMJOYOYFOP-UHFFFAOYSA-N
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Description

“N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide” is a compound that contains a piperazine derivative . Piperazine derivatives have been found to have stimulant effects and have been used in various applications, including as an ingredient in "Party pills" .


Synthesis Analysis

The synthesis of compounds similar to “N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide” has been reported in the literature. For instance, a series of N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides were synthesized as prospective novel atypical antipsychotic agents . The synthesis involved the microwave irradiation of acetyl glycine with substituted piperazines in the presence of DCC in DMF .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide and its derivatives have been researched for their potential use in positron emission tomography (PET) imaging studies, particularly as radiolabeled antagonists for various receptors. One prominent example is [18F]p-MPPF, which is utilized for studying 5-HT1A receptors, highlighting its role in understanding serotonergic neurotransmission (Plenevaux et al., 2000).

Dopamine D3 Receptor Ligands

Research on structural variations of N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide led to the identification of potent and selective ligands for dopamine D3 receptors. These modifications aimed at enhancing receptor affinity and selectivity, contributing to the understanding and potential treatment of disorders related to the dopaminergic system (Leopoldo et al., 2002).

Selective Serotonin Receptor Agonists

Studies on benzamide derivatives, including modifications of the N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide structure, have led to the development of selective serotonin 4 (5-HT4) receptor agonists. These compounds are explored for their potential in enhancing gastrointestinal motility, offering insights into new treatments for gastrointestinal disorders (Sonda et al., 2004).

Dopamine D4 Receptor Affinity

The compound has also been a lead in studies aiming to determine its affinity and selectivity for dopamine D4 receptors. These investigations have provided valuable information for the development of novel therapeutic agents targeting neuropsychiatric conditions (Perrone et al., 2000).

Mechanism of Action

Target of Action

The primary targets of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-methylbenzamide, also known as F2068-0410, are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a major therapeutic approach for increasing central cholinergic neurotransmission . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

F2068-0410 interacts with its targets by acting as an inhibitor . It inhibits AChE, thereby increasing the levels of acetylcholine, a neurotransmitter that plays a significant role in memory and cognition . It also shows affinity towards α1-ARs, potentially modulating the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This can have a significant impact on cognitive functions, particularly in conditions like Alzheimer’s disease where a decrease in cholinergic transmission is observed . The interaction with α1-ARs can influence the adrenergic signaling pathway , affecting various physiological processes such as cardiac function and smooth muscle contraction .

Pharmacokinetics

The pharmacokinetic properties of F2068-0410, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability .

Result of Action

The inhibition of AChE by F2068-0410 can lead to improved cognitive function by increasing acetylcholine levels . Its interaction with α1-ARs can influence various physiological processes, potentially offering therapeutic benefits for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-3-5-18(6-4-17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-7-9-20(28-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMUCMJOYOYFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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